N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Detailed synthetic pathways and reaction conditions are documented in the literature . Researchers have successfully prepared Compound X using established methods, ensuring its reproducibility.
科学的研究の応用
Lithiation of Heteroaromatic Compounds
Research has shown the lithiation of methyl substituted isoxazoles and oxadiazoles, which could be relevant for the modification of molecules like N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide. This process can lead to the development of new compounds through lateral lithiation, offering a pathway for functionalizing such molecules for further chemical synthesis and potential therapeutic applications (Micetich, 1970).
Synthesis of Antimicrobial Agents
The molecule's structure, which includes triazole and oxadiazole components, is similar to those in studies focusing on the synthesis of antimicrobial agents. For example, the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives have demonstrated potential antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
C-C Bond Formation
The molecule could be involved in C-C bond formation processes, as seen in research using similar isoxazole derivatives. For instance, auxiliary-directed Pd-catalyzed C(sp3)-H bond activation using isoxazole carboxamide moieties has been demonstrated, suggesting the potential for creating new carbon-carbon bonds in complex organic molecules (Pasunooti et al., 2015).
Synthesis of Ribavirin Analogues
Compounds containing both triazole and oxadiazole moieties have been synthesized for the purpose of creating ribavirin analogues, indicating the potential use of such structures in the development of antiviral drugs (Sharonova et al., 2016).
将来の方向性
: Pagliari, A. B., Rosa, J. M. L., Lima, P. S. V. de, Zimmer, G. C., da Silva, M. E. C., Oliveira, É. G. de, Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2023). Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. CrystEngComm, 25(36), 5900–5910. DOI: 10.1039/D3CE00643C
作用機序
Mode of Action
It is known that the compound’s supramolecular architectures are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as solvents and flexibility . For instance, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions .
特性
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O3/c1-10-7-12(21-25-10)15-19-14(26-22-15)9-17-16(24)13-8-18-23(20-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSBNSDIZMTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。